n-Bromoacetamide

描述

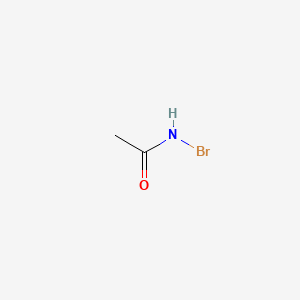

N-溴代乙酰胺是一种有机化合物,化学式为C₂H₄BrNO。它是乙酰胺的溴化衍生物,以稳定的白色针状晶体形式存在。 该化合物因其能够安全有效地将溴原子引入各种底物而被广泛用作有机合成中的溴化剂 .

准备方法

合成路线和反应条件: N-溴代乙酰胺可以通过乙酰胺的溴化合成。该过程包括将乙酰胺溶解在溴中,并将溶液冷却至0–5°C。然后将冰冷的50%氢氧化钾水溶液分批加入,在连续冷却和搅拌下加入,直到颜色变为浅黄色。 反应混合物在0–5°C下放置2–3小时,然后用氯仿萃取,并从己烷中结晶得到N-溴代乙酰胺 .

工业生产方法: N-溴代乙酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。 该产品通常储存在阴凉干燥处,避光存放,以保持其稳定性 .

化学反应分析

Bromohydration and Bromofluorination of Alkenes

NBA facilitates bromohydration and bromofluorination of alkenes under controlled conditions. These reactions proceed via an ionic mechanism involving a bromonium ion intermediate.

Typical Reaction Conditions :

-

Solvents : Aqueous acetone, dioxane, THF, or acetic acid.

-

Temperature : 0–25°C.

-

Nucleophiles : Water (for bromohydrins), acetate (for bromoacetates), or HF (for bromofluorides) .

Example :

Cyclohexene reacts with NBA in aqueous acetone to yield trans-2-bromocyclohexanol (bromohydrin) as the major product. In acetic acid, the product shifts to 2-bromoacetoxycyclohexane .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexene | H₂O/acetone, 0°C | trans-2-Bromocyclohexanol | 75–98% |

| Styrene | AcOH, 25°C | 2-Bromoacetoxystyrene | 60–85% |

| 1-Methylcyclohexene | HF/ether | 1-Bromo-2-fluoromethylcyclohexane | 70% |

Bromofluorination with anhydrous HF in ether enables the synthesis of fluorinated bioactive molecules, such as fluorinated steroids and amino acids .

Formation of 2-Bromo-N-bromoacetimidates

NBA reacts with alkenes to form 2-bromo-N-bromoacetimidates, a novel class of compounds. The reaction occurs in two stages:

-

Radical Generation : NBA undergoes homolytic cleavage to form N,N-dibromoacetamide (NDBA).

-

Ionic Addition : NDBA adds ionically to the alkene, forming the adduct .

Stoichiometry :

Example :

Cyclohexene reacts with NBA to yield 2-bromo-N-bromoacetimidate (10 ), which thermally decomposes to trans-1,2-dibromocyclohexane (30%) and other products .

| Adduct | Thermal Decomposition Product | Conditions |

|---|---|---|

| 10 (C₈H₁₁Br₂NO) | trans-1,2-Dibromocyclohexane | 100°C, solvent-free |

Stereochemical and Mechanistic Insights

The ionic addition mechanism involves a three-membered bromonium ion intermediate, leading to trans-addition products. Nucleophiles attack the less substituted carbon of the bromonium ion, resulting in anti stereochemistry .

Key Observations :

-

Trans Selectivity : Observed in cyclohexene bromohydrin formation .

-

Solvent Effects : Polar solvents (e.g., CH₃CN) enhance ionic pathways, while nonpolar solvents favor radical side reactions .

Transformations Under Acidic and Basic Conditions

NBA-derived adducts undergo diverse transformations:

Acidic Hydrolysis

Adducts like 10 hydrolyze in HCl/THF to form trans-2-bromocyclohexanol or rearrange to trans-1,2-dibromocyclohexane .

Reaction with Triethylamine

Adducts react with Et₃N to yield ketones (e.g., 2-bromocyclohexanone) and acetimidic acid derivatives .

Contrast with N-Bromosuccinimide (NBS)

NBA and NBS exhibit divergent reactivity:

| Parameter | NBA | NBS |

|---|---|---|

| Primary Reactivity | Electrophilic addition | Allylic bromination (radical) |

| Mechanism | Ionic (bromonium intermediate) | Radical chain |

| Solvent Preference | Polar (e.g., H₂O, AcOH) | Nonpolar (e.g., CCl₄) |

| Key Products | Bromohydrins, acetimidates | Allylic bromides |

NBA’s inability to perform allylic bromination stems from its rapid self-reaction to form NDBA, which dominates the reaction pathway .

科学研究应用

Chemical Properties and Reactivity

N-Bromoacetamide is a brominating agent that facilitates addition reactions with alkenes, distinguishing it from other brominating agents like N-bromosuccinimide. It is particularly effective for generating addition products rather than substitution products, making it useful in synthetic organic chemistry . The molecular formula of this compound is C₂H₄BrNO, and it is sensitive to light, moisture, and heat .

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in the bromination of alkenes. Its ability to selectively add bromine to double bonds allows chemists to create complex molecules with specific functionalities. A notable application is in the cleavage of C-tryptophyl peptide bonds in model peptides, which has implications for peptide synthesis and modification .

Case Study: Selective Cleavage of Peptide Bonds

In a study published by the American Chemical Society, this compound was used alongside N-bromosuccinimide for the selective cleavage of peptide bonds. The results demonstrated that this compound could effectively target specific bonds without affecting others, showcasing its utility in peptide chemistry .

Biochemical Applications

This compound has been investigated for its effects on biological systems, particularly regarding sodium channels. Research conducted at Yale University revealed that this compound could irreversibly remove sodium channel inactivation in excised patches of rat myotube membranes. This property significantly increased the lifetime of open channels, which is crucial for understanding ion channel dynamics and their role in cellular excitability .

Data Table: Effects on Sodium Channels

| Treatment Concentration (µM) | Channel Lifetime Increase | Effect on Amplitude |

|---|---|---|

| 10 | 5-fold | No effect |

| 100 | 8-fold | No effect |

| 300 | 10-fold | No effect |

This table summarizes the impact of different concentrations of this compound on sodium channel behavior, indicating its potential as a tool for studying ion channel kinetics.

Applications in Material Science

In material science, this compound has been used to modify wool fibers chemically. A study demonstrated that treatment with this compound resulted in significant changes to the physical properties of wool, enhancing its dye uptake and overall performance . This application highlights its relevance in textile chemistry.

Case Study: Wool Modification

The reaction between wool and this compound was shown to improve dye affinity and retention. This modification can lead to more vibrant colors and better durability of dyed textiles, making it a valuable process in the textile industry.

Genetic Toxicology Studies

This compound has also been evaluated for its genetic toxicity potential. In studies using the Ames test, it was found to exhibit mutagenic properties under certain conditions. These findings are critical for assessing the safety of compounds used in pharmaceuticals and industrial applications .

Summary of Genetic Toxicity Findings

| Test Type | Result |

|---|---|

| Ames Test | Positive |

| Mutagenicity | Confirmed |

This summary indicates that while this compound has useful applications, caution must be exercised due to its mutagenic potential.

作用机制

The mechanism of action of N-Bromoacetamide involves the formation of a highly reactive bromine radical. This radical can then react with unsaturated compounds, leading to the formation of brominated products. The reactivity of this compound is attributed to the labile N-Br bond, which readily dissociates to generate the bromine radical .

相似化合物的比较

N-Bromosuccinimide: Another brominating agent used in organic synthesis.

N-Bromophthalimide: Similar in reactivity and used for bromination reactions.

1,3-Dibromo-5,5-dimethylhydantoin: A more reactive brominating agent compared to N-Bromoacetamide.

Uniqueness: this compound is unique due to its moderate reactivity, making it suitable for selective bromination reactions. It is less reactive than 1,3-Dibromo-5,5-dimethylhydantoin but more reactive than N-Bromophthalimide, providing a balance between reactivity and selectivity .

生物活性

n-Bromoacetamide (NBA) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. It is primarily known for its role as a brominating agent and its applications in organic synthesis. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₂H₄BrNO

- Molecular Weight : 120.96 g/mol

- CAS Number : 598-55-0

This compound is characterized by its bromine atom, which contributes to its reactivity and biological interactions.

This compound functions primarily through halogenation reactions, where it acts as a source of bromine in various organic transformations. This property is exploited in the synthesis of other biologically active compounds. Additionally, it has been shown to interact with amino acids and peptides, leading to selective cleavage and modification of peptide bonds, particularly those involving tryptophan residues .

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, notably:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can have therapeutic implications in neurodegenerative diseases .

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and the specific bacteria tested.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disrupting cellular signaling pathways .

Case Study 1: Enzyme Inhibition

In a study examining new N-substituted derivatives of bromoacetamides, it was found that NBA derivatives showed significant inhibition against AChE and BChE. The most potent compounds had IC50 values in the low micromolar range, indicating their potential as therapeutic agents for Alzheimer's disease .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 5.2 | 8.7 |

| Derivative A | 3.4 | 6.1 |

| Derivative B | 2.9 | 5.5 |

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that NBA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent .

Applications in Synthesis

This compound is widely used in organic synthesis for:

属性

IUPAC Name |

N-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTQNRFWXBXZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024633 | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-bromoacetamide is a white powder. (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

79-15-2 | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ6MWH7ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

226 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。